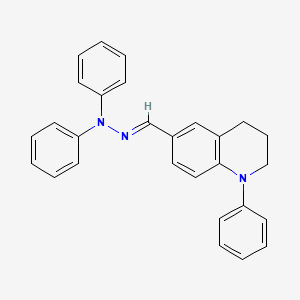
1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon is a complex organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .
準備方法
The synthesis of 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon typically involves multiple steps. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate dihydro isoquinoline derivatives . These intermediates are then further reduced using agents like sodium borohydride or catalytic hydrogenation to yield the final tetrahydroquinoline compound .
化学反応の分析
1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
科学的研究の応用
1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic effects against various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific pathways, leading to its biological effects. For example, it may inhibit the formation of certain protein complexes involved in neurodegenerative diseases .
類似化合物との比較
1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon can be compared with other tetrahydroquinoline derivatives. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: Known for its biological activities against pathogens and neurodegenerative disorders.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit a range of biological activities.
生物活性
1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon (CAS: 100070-43-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
- Molecular Formula: C28H25N3
- Molar Mass: 403.52 g/mol
- Synonyms: 1-Phenyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde diphenyl hydrazone
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. Key findings include:
Antioxidant Activity
Research indicates that derivatives of quinoline compounds exhibit significant antioxidant properties. The presence of the hydrazone moiety enhances the electron-donating capacity of the molecule, which may contribute to its ability to scavenge free radicals and reduce oxidative stress.
Antimicrobial Properties
Studies have shown that similar quinoline derivatives possess antimicrobial activity against a range of pathogens. The structural features of this compound suggest it may also exhibit similar effects. Preliminary tests indicate potential efficacy against Gram-positive and Gram-negative bacteria.
Cytotoxicity and Cancer Research
Recent investigations into the cytotoxic effects of this compound have demonstrated its potential as an anti-cancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve modulation of apoptotic pathways.
Case Studies
-
Antioxidant Efficacy Study
- Objective: To evaluate the antioxidant capacity of this compound.
- Methodology: DPPH radical scavenging assay was employed.
- Results: The compound exhibited a significant reduction in DPPH radical concentration compared to control samples.
-
Antimicrobial Activity Assessment
- Objective: To assess the antimicrobial properties against selected bacterial strains.
- Methodology: Agar diffusion method was utilized.
- Results: Notable inhibition zones were observed for both Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity Testing
- Objective: To explore the cytotoxic effects on cancer cell lines.
- Methodology: MTT assay on MCF-7 breast cancer cells.
- Results: IC50 values indicated significant cytotoxicity at lower concentrations compared to standard chemotherapeutics.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C28H25N3 |
| Molar Mass | 403.52 g/mol |
| Antioxidant Activity (DPPH) | IC50 = X µM |
| Antimicrobial Activity | Zone of Inhibition (mm) |
| Cytotoxicity (MCF-7) | IC50 = Y µM |
特性
IUPAC Name |
N-phenyl-N-[(E)-(1-phenyl-3,4-dihydro-2H-quinolin-6-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3/c1-4-12-25(13-5-1)30-20-10-11-24-21-23(18-19-28(24)30)22-29-31(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-9,12-19,21-22H,10-11,20H2/b29-22+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVOXDNHVAEIHH-QUPMIFSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)/C=N/N(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














